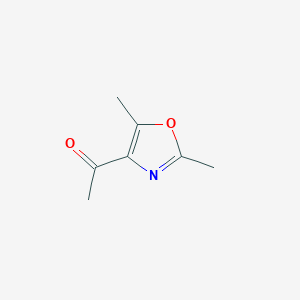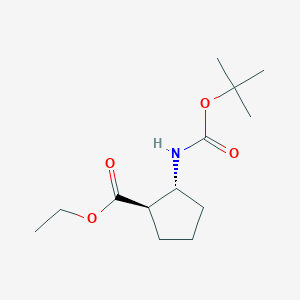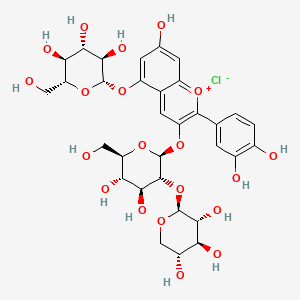
4-Methyl-3,5-dinitropyridine
説明
4-Methyl-3,5-dinitropyridine is a chemical compound with the molecular formula C6H5N3O4 . It is a derivative of nitropyridine, which is an industrially important compound .
Molecular Structure Analysis
The molecular structure of 4-Methyl-3,5-dinitropyridine includes a pyridine ring with nitro (-NO2) groups attached at the 3 and 5 positions and a methyl (-CH3) group at the 4 position .Chemical Reactions Analysis
The nitration of pyridine and its derivatives is a key reaction in the synthesis of nitropyridines . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .科学的研究の応用
Amination and Derivative Formation : 4-MDP and its derivatives can undergo amination with liquid ammonia and potassium permanganate, leading to the formation of various substituted compounds. This process is influenced by the charge-controlled regioselectivity of the amination (Woźniak, Bańskira, & Szpakiewicz, 1993).
Synthesis of New Derivatives : Novel synthetic routes for 4-amino-3,5-dinitropyridine derivatives have been developed. These involve unexpected one-step reactions and mild nucleophilic substitution reactions (Ma, Wang, Hou, Liu, & Yao, 2013).
Explosive Compounds Synthesis : The synthesis and characterization of explosives like 4-methylnitramino-3,5-dinitropyridine (4-MNP) have been achieved. These compounds show potential in the field of energetic materials due to their thermal behavior and detonation properties (Ritter & Licht, 1993).
Chemical Reactions and Transformations : 4-MDP is involved in complex chemical transformations. For instance, the reduction of 2-methylamino-3,5-dinitropyridine with sodium borohydride has been described, highlighting its utility in diverse chemical reactions (Signor & Bordignon, 1968).
Molecular Structure Studies : The molecular and crystal structures of 4-MDP derivatives have been analyzed. These studies provide insights into their stabilization mechanisms and potential applications in material science (Bryndal et al., 2012).
Thermogravimetric and Differential Scanning Calorimetry Studies : The thermal properties of 4-MDP derivatives have been studied using techniques like thermogravimetry and differential scanning calorimetry. These studies are crucial for understanding the stability and thermal behavior of these compounds (Zhou, Ma, Liu, & Yao, 2017).
将来の方向性
特性
IUPAC Name |
4-methyl-3,5-dinitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O4/c1-4-5(8(10)11)2-7-3-6(4)9(12)13/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWSPEQRWUUBWAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30574022 | |
| Record name | 4-Methyl-3,5-dinitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30574022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-3,5-dinitropyridine | |
CAS RN |
57927-98-7 | |
| Record name | 4-Methyl-3,5-dinitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30574022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B1601838.png)

![2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole](/img/structure/B1601840.png)



